molecular formula C14H11NO2 B11884473 Methyl 5H-indeno[1,2-B]pyridine-5-carboxylate CAS No. 97677-72-0

Methyl 5H-indeno[1,2-B]pyridine-5-carboxylate

Cat. No.: B11884473
CAS No.: 97677-72-0
M. Wt: 225.24 g/mol
InChI Key: WXJOQYXAPJGHCS-UHFFFAOYSA-N
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Description

Methyl 5H-indeno[1,2-B]pyridine-5-carboxylate is a heterocyclic compound that belongs to the class of indeno-pyridine derivatives. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5H-indeno[1,2-B]pyridine-5-carboxylate typically involves multi-step reactions. One common method includes the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor such as ammonium acetate . The reaction is often carried out in an aqueous medium with phase transfer catalysts like tetrabutylammonium bromide to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions required for optimal production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5H-indeno[1,2-B]pyridine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include various substituted indeno-pyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Mechanism of Action

The mechanism of action of Methyl 5H-indeno[1,2-B]pyridine-5-carboxylate involves its interaction with various molecular targets and pathways. It can act as a calcium channel modulator, influencing the flow of calcium ions across cell membranes . This modulation can affect various physiological processes, including muscle contraction and neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5H-indeno[1,2-B]pyridine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group enhances its solubility and reactivity, making it a valuable compound in various synthetic and medicinal applications.

Properties

CAS No.

97677-72-0

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

methyl 5H-indeno[1,2-b]pyridine-5-carboxylate

InChI

InChI=1S/C14H11NO2/c1-17-14(16)12-9-5-2-3-6-10(9)13-11(12)7-4-8-15-13/h2-8,12H,1H3

InChI Key

WXJOQYXAPJGHCS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2=C(C3=CC=CC=C13)N=CC=C2

Origin of Product

United States

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